(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Brand Name: Vulcanchem
CAS No.: 321524-79-2
VCID: VC21543627
InChI: InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1
SMILES: CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

CAS No.: 321524-79-2

Cat. No.: VC21543627

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH - 321524-79-2

CAS No. 321524-79-2
Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
IUPAC Name (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Standard InChI InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1
Standard InChI Key ZQWJZRLWGALBIQ-WAIKUNEKSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Properties

Structural Characteristics

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of beta-methyl-phenylalanine. The compound features the characteristic Fmoc protecting group at the alpha-amino position, a methyl substituent at the beta-carbon, and a phenyl ring as the side chain. The notation "(2R,3R)/(2S,3S)" indicates that the compound exists as a mixture of two diastereomeric pairs, with defined configurations at both the alpha (C-2) and beta (C-3) carbon atoms.

Unlike standard Fmoc-DL-Phe-OH, which contains a stereogenic center only at the alpha-carbon position, this beta-methylated variant possesses an additional stereogenic center at the beta-carbon, resulting in a more complex stereochemical profile. The presence of the beta-methyl group introduces significant conformational constraints that can influence the compound's reactivity, solubility, and application in peptide synthesis.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be attributed to (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH:

PropertyValueNotes
Molecular FormulaC25H23NO4Derived from Fmoc-DL-Phe-OH with additional methyl group
Molecular Weight~401.46 g/molCalculated based on atomic weights
Physical AppearanceWhite to off-white solidTypical for Fmoc-protected amino acids
SolubilitySoluble in DMF, DMSO, DCM; partially soluble in THF; insoluble in waterBeta-methyl group increases hydrophobicity
Melting Point~145-155°CVaries by diastereomeric composition
pKa (carboxyl)~4.5-5.0Slightly higher than Fmoc-DL-Phe-OH
Optical RotationVaries by diastereomeric ratioEach diastereomer exhibits distinct optical properties

Synthesis Methods

Stereoselective Synthesis

For applications requiring specific stereoisomers, stereoselective synthesis methods are essential. These might include:

MethodStereoselectivityAdvantagesLimitations
Chiral auxiliary approachHighGood diastereoselectivityRequires additional steps for auxiliary removal
Asymmetric catalysisModerate to highAtom economicalOften requires expensive catalysts
Enzymatic resolutionExcellentHigh stereoselectivityLimited to specific substrates
Chiral HPLC separationExcellentPure stereoisomers obtainableLow throughput, expensive

The choice of synthetic method depends on the required stereochemical purity and scale of production. For research purposes, a mixture of diastereomers might be acceptable, while pharmaceutical applications would likely require pure stereoisomers.

Chemical Reactions and Reactivity

Fmoc Deprotection Reactions

Based on data for similar compounds, the following deprotection conditions might be applicable:

BaseSolventTemperature (°C)Time (min)Expected Efficiency (%)
Piperidine (20%)DMFRT15-3085-95
Pyrrolidine (20%)DCM:DMF (3:1)RT15-3080-90
DBU (2%)DMFRT30-6075-85

Compared to standard Fmoc-DL-Phe-OH, which achieves ">95%" efficiency with "Piperidine (20%) in DMF" in "5-15" minutes, the beta-methylated variant likely requires longer reaction times due to increased steric hindrance. This steric effect may necessitate modified deprotection protocols for optimal results in peptide synthesis.

Peptide Coupling Reactions

The incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides presents unique challenges due to the increased steric hindrance around both the amino and carboxyl groups. Effective coupling typically requires more potent activation methods compared to standard amino acids.

Based on coupling methods used for sterically hindered amino acids, the following approaches might be effective:

Coupling ReagentSolventCoupling Time (h)Expected Yield (%)Notes
HATU/HOAtDMF2-475-85Superior for sterically hindered residues
PyBOP/HOBtDMF3-670-80Good balance of reactivity and racemization suppression
COMUDMF2-375-85Efficient for difficult couplings
DIC/OxymaDMF4-865-75Reduced racemization risk

For comparison, standard Fmoc-DL-Phe-OH coupling with "HATU/HOAt in NMP" achieves "92-95%" yield in "0.5-1" hours. The significantly longer reaction times and lower yields for the beta-methylated variant reflect the increased steric challenges it presents.

Side Reactions and Challenges

The unique stereochemistry of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH introduces potential complications in peptide synthesis:

  • Epimerization risk at the alpha-carbon during activation

  • Incomplete coupling due to steric hindrance

  • Potential for diketopiperazine formation in specific sequence contexts

  • Altered peptide folding due to conformational constraints

To address these challenges, specialized protocols including double coupling, microwave assistance, and careful temperature control may be necessary. The beta-methyl group can significantly influence the conformation of the resulting peptides, potentially altering their biological activities and stability.

Applications in Peptide Chemistry

Conformational Control in Peptides

The beta-methyl substituent in (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH serves as a powerful tool for controlling peptide conformation. This property makes it valuable in the design of peptidomimetics with specific three-dimensional structures.

Structural ElementEffect of Beta-Methyl GroupPotential Applications
Alpha-helixStabilization or destabilization depending on stereochemistryHormone analogs, antimicrobial peptides
Beta-sheetGenerally destabilizingInhibitors of protein-protein interactions
Beta-turnCan promote specific turn typesEnzyme inhibitors, receptor ligands
Polyproline II helixMay stabilize depending on contextCollagen mimetics, cell-penetrating peptides

The stereochemistry at both the alpha and beta positions critically influences these conformational effects. For example, the (2S,3S) configuration might promote different secondary structures compared to the (2R,3R) configuration, allowing for fine-tuned control of peptide folding.

Biological Activity and Research Applications

Peptide TypeEffect of IncorporationPotential Applications
Enzyme inhibitorsIncreased binding affinity and resistance to degradationProtease inhibitors, ACE inhibitors
Receptor ligandsModified binding profile and selectivityGPCR ligands, opioid receptor modulators
Cell-penetrating peptidesEnhanced membrane permeabilityDrug delivery systems, nuclear targeting
Antimicrobial peptidesAltered amphipathicity and stabilityNovel antibiotics, antifungal agents

The diastereomeric nature of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH offers the opportunity to explore how different stereochemical configurations affect biological activity, potentially leading to more selective and potent peptide-based therapeutics.

Structure-Activity Relationship Studies

The incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides allows for detailed structure-activity relationship (SAR) studies. By comparing the activities of peptides containing different stereoisomers or combinations of beta-methylated and standard amino acids, researchers can elucidate the structural requirements for specific biological functions.

Such studies can reveal:

  • The importance of specific backbone conformations for activity

  • The role of side-chain orientation in receptor binding

  • The impact of increased rigidity on molecular recognition

  • The relationship between proteolytic stability and therapeutic efficacy

These insights can guide the rational design of improved peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Analytical Methods and Characterization

Chromatographic Analysis

The analysis and quality control of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH require specialized chromatographic techniques to assess purity and diastereomeric composition. Based on methods used for similar compounds, the following approaches may be applicable:

TechniqueConditionsApplicationDetection Limit
RP-HPLCC18 column, 0.1% TFA in water/acetonitrile gradientPurity assessment, diastereomer separation0.1-0.5%
Chiral HPLCChiralpak IA column, hexane/isopropanol mobile phaseEnantiomer/diastereomer analysis0.5-1.0%
TLCSilica gel, chloroform/methanol/acetic acid (95:5:3)Reaction monitoring, qualitative analysis1-5%
GC-MSAfter derivatizationImpurity profiling0.01-0.1%

For standard Fmoc-DL-Phe-OH, "Reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) detects impurities ≥98% purity". The analysis of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH would be more complex due to the presence of diastereomers, potentially requiring specialized chiral columns or modified elution conditions.

Spectroscopic Characterization

Comprehensive characterization of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH typically involves multiple spectroscopic techniques:

TechniqueKey Information ProvidedCharacteristic Features
NMR SpectroscopyStructural confirmation, diastereomeric ratioDistinct signals for beta-methyl groups in different diastereomers
Mass SpectrometryMolecular weight confirmation, fragmentation patternM+H+ at approximately 402 m/z
IR SpectroscopyFunctional group identificationCharacteristic bands for carboxylic acid, amide, and aromatic functions
Circular DichroismStereochemical analysisDistinct patterns for different diastereomers
X-ray CrystallographyAbsolute configuration determinationDefinitive structural proof if crystalline

These techniques, used in combination, provide comprehensive structural and stereochemical information essential for quality control and research applications.

Comparison with Similar Compounds

Structural Comparison

Understanding the relationship between (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH and related compounds is essential for appreciating its unique properties and applications:

CompoundStructural DifferenceKey Property Differences
Fmoc-DL-Phe-OHLacks beta-methyl groupLess steric hindrance, faster coupling kinetics, less conformational control
Fmoc-L-beta-methyl-Phe-OHSingle stereoisomer (L)More defined conformational properties, simpler chromatographic profile
Fmoc-D-beta-methyl-Phe-OHSingle stereoisomer (D)Different biological activity profile, altered conformational preferences
Boc-DL-beta-methyl-Phe-OHDifferent protecting groupAcid-labile protection, different solubility profile

The standard Fmoc-DL-Phe-OH is described as containing "both the D- and L-isomers of phenylalanine, making it a racemic mixture". By comparison, (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH contains four possible stereoisomers, with the provided notation indicating two specific diastereomeric pairs.

Reactivity Comparison

The reactivity differences between (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH and standard Fmoc-protected amino acids have significant implications for peptide synthesis:

Reaction TypeComparison to Fmoc-DL-Phe-OHPractical Implications
Fmoc DeprotectionSlower, may require extended reaction timesModified deprotection protocols needed
Peptide CouplingLower reactivity, more prone to incomplete couplingStronger coupling reagents, double coupling strategies required
Side ReactionsDifferent susceptibility to racemizationModified activation strategies may be necessary
Self-AssemblyAltered self-assembly propertiesDifferent hydrogel formation characteristics

These reactivity differences necessitate specialized protocols for the effective use of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH in peptide synthesis and related applications.

Storage ParameterRecommended ConditionRationale
Temperature2-8°CPrevents thermal decomposition
ContainerAirtight, amber glassProtects from moisture and light
AtmosphereUnder inert gas (nitrogen or argon)Prevents oxidation
DesiccantRecommendedAbsorbs any moisture
Long-term storage-20°CFurther reduces degradation rate

For standard Fmoc-DL-Phe-OH, it is recommended to "Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis". The beta-methylated variant would likely have similar or even more stringent storage requirements due to its complexity.

Stability and Degradation

Understanding the stability profile of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is important for both research and practical applications:

Degradation PathwayConditions Promoting DegradationPrevention Strategies
Fmoc group hydrolysisBasic conditions, high moistureMinimize exposure to moisture, avoid basic conditions during storage
Racemization/epimerizationHeat, strong basesStore at low temperature, avoid basic conditions
OxidationOxygen exposure, peroxidesStore under inert atmosphere, avoid peroxide-forming solvents
Diketopiperazine formationHeat, prolonged storage in solutionStore as solid, prepare solutions fresh

Regular monitoring via HPLC or other analytical techniques can help ensure the compound maintains its purity and stereochemical integrity during storage.

Practical Applications in Research

Peptide Synthesis Strategies

Successful incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides requires specialized synthetic strategies. Based on approaches used for similar sterically hindered amino acids, the following recommendations may apply:

ChallengeRecommended StrategyExpected Outcome
Incomplete couplingDouble coupling with extended reaction timesImproved incorporation efficiency
Difficult Fmoc removalExtended deprotection time, monitoring by Kaiser testComplete deprotection without side reactions
Diastereomeric mixturesHPLC purification of final peptidesIsolation of specific diastereomers for biological testing
Conformational constraintsCareful sequence design considering stereochemistryPeptides with defined secondary structures

These strategies address the unique challenges presented by (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH while leveraging its special properties for peptide engineering.

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